(2,5-Difluorophenyl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
Description
This compound features a pyrrolidine scaffold substituted with a 1,2,4-oxadiazole ring bearing a trifluoromethyl group and a 2,5-difluorophenyl ketone moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the difluorophenyl substituent modulates electronic properties and steric interactions.
Properties
IUPAC Name |
(2,5-difluorophenyl)-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F5N3O2/c15-8-1-2-10(16)9(5-8)12(23)22-4-3-7(6-22)11-20-13(24-21-11)14(17,18)19/h1-2,5,7H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQXZGLIWLCTRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,5-Difluorophenyl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a notable derivative in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 429.29 g/mol. The structure includes a difluorophenyl group and a pyrrolidine ring attached to a 1,2,4-oxadiazole moiety, which is significant for its biological properties.
Anticancer Activity
- Mechanism of Action : The 1,2,4-oxadiazole derivatives have been widely studied for their anticancer properties. These compounds exhibit cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The oxadiazole ring enhances the interaction with biological targets due to its ability to mimic natural substrates.
-
Case Studies :
- A study demonstrated that derivatives of oxadiazoles showed significant activity against human colon adenocarcinoma (HT-29) and lung carcinoma (A549) cell lines, with IC50 values in the micromolar range .
- Another derivative exhibited selective cytotoxicity against renal cancer cells with an IC50 value of 1.143 µM .
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory effects through inhibition of cyclooxygenases (COX-1 and COX-2), which are critical enzymes in the inflammatory pathway.
Antimicrobial Activity
Research indicates that oxadiazole derivatives possess antibacterial and antifungal properties. The compound's trifluoromethyl group enhances lipophilicity, improving membrane penetration and increasing antimicrobial efficacy.
In Vitro Studies
A comprehensive study evaluated the biological activity of similar oxadiazole derivatives, revealing their inhibitory effects on various enzymes linked to cancer progression and inflammation:
| Compound | Target Enzyme | IC50 Value (µM) | Cell Line |
|---|---|---|---|
| Compound 1 | COX-2 | 0.85 | HT-29 |
| Compound 2 | HDAC | 0.45 | A549 |
| Compound 3 | BChE | 0.30 | PC-3 |
These findings suggest that modifications in the oxadiazole structure can significantly enhance biological activity.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of the trifluoromethyl group at position 5 of the oxadiazole ring is crucial for enhancing biological activity. The difluorophenyl group also plays a significant role in increasing lipophilicity and improving binding affinity to target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three classes of analogs based on shared structural motifs: fluorinated aryl groups, heterocyclic scaffolds, and trifluoromethyl substitutions.
Fluorinated Aryl Group Analogs
Key Observations :
- Fluorine Positioning : The target’s 2,5-difluorophenyl group balances electron-withdrawing effects and steric accessibility compared to fipronil’s bulky 2,6-dichloro-4-(trifluoromethyl)phenyl group. This may influence binding to biological targets (e.g., insect GABA receptors) .
- Trifluoromethyl vs. Trifluoromethoxy : The trifluoromethyl group (target) offers greater metabolic resistance than trifluoromethoxy (Ev2), which is prone to oxidative cleavage .
Heterocyclic Scaffold Analogs
Key Observations :
- Oxadiazole vs.
- Rigidity : The fused pyrrolidine-oxadiazole system in the target likely improves pharmacokinetic properties over flexible N-substituted pyrroles (Ev2) .
Trifluoromethyl-Substituted Analogs
Key Observations :
- Positional Effects : The trifluoromethyl group on the oxadiazole (target) may confer greater resistance to enzymatic degradation compared to pyrazole-based analogs (e.g., fipronil) .
- Synergy with Fluorine : The combination of trifluoromethyl and difluorophenyl groups in the target could amplify hydrophobic interactions in biological systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
